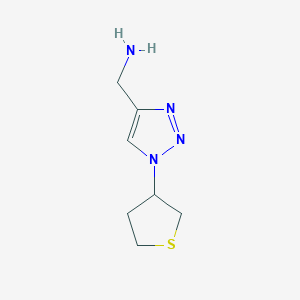

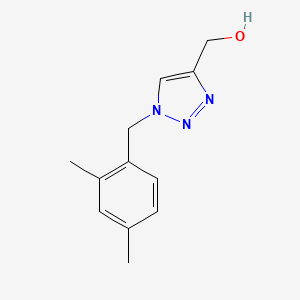

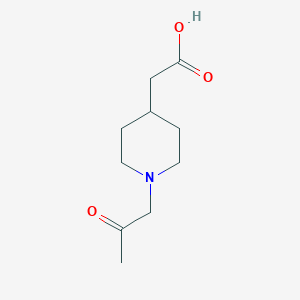

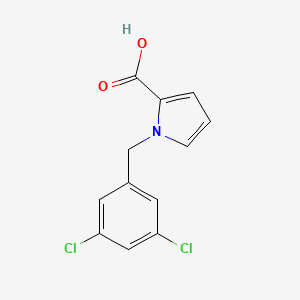

1-(3,5-dichlorobenzyl)-1H-pyrrole-2-carboxylic acid

Descripción general

Descripción

The compound “1-(3,5-dichlorobenzyl)-1H-pyrrole-2-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

While there isn’t specific information on the synthesis of “1-(3,5-dichlorobenzyl)-1H-pyrrole-2-carboxylic acid”, related compounds have been synthesized through reactions involving dichlorobenzyl alcohol and arylamine compounds . The synthesis of these compounds often involves the use of solvents like N,N’-dimethylformamide and reactions at elevated temperatures .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Antitumor and Anticonvulsive Activities

This compound has been explored for its potential in medicinal chemistry due to the biological activity of its analogs. Dichlorobenzamide derivatives, which share a structural similarity, have shown promise in antitumor and anticonvulsive activities . The presence of the dichlorobenzyl group may contribute to the compound’s ability to interact with biological targets, potentially leading to the development of new therapeutic agents.

Agriculture: Pesticide Development

In the agricultural sector, compounds with a dichlorobenzyl moiety have been investigated for their use as pesticides. The structural framework of this compound provides a basis for the synthesis of novel pesticides that could offer high target specificity and environmental compatibility . Its potential antifungal and insecticidal properties could be harnessed to protect crops from various pests and diseases.

Industrial Applications: Synthesis of Polymers and Coatings

The dichlorobenzyl group is known for its reactivity and can be used in the industrial synthesis of polymers and coatings. The compound’s ability to undergo various chemical reactions makes it a valuable intermediate in the creation of materials with specific properties, such as increased durability or resistance to environmental factors .

Environmental Science: Degradation Studies

In environmental science, the study of how compounds like 1-(3,5-dichlorobenzyl)-1H-pyrrole-2-carboxylic acid degrade in different environments is crucial. Understanding its breakdown products and their impact on ecosystems can inform the development of safer chemicals and remediation strategies .

Material Science: Advanced Material Synthesis

The unique structure of this compound could be utilized in material science for the synthesis of advanced materials. Its incorporation into functional materials could lead to the development of new composites or coatings with enhanced properties, such as increased thermal stability or mechanical strength .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, this compound’s structure suggests potential as an enzyme inhibitor. It could be used to study the inhibition of specific enzymes, such as angiotensin-converting enzyme 2 (ACE2), which is significant in regulating blood pressure and cardiovascular function . Such studies could lead to new insights into enzyme function and the design of enzyme inhibitors for therapeutic use.

Mecanismo De Acción

Target of action

Similar compounds, such as dichlorobenzyl alcohol, have been found to have antiseptic properties, suggesting they may interact with bacterial and viral proteins .

Mode of action

Without specific information on “1-(3,5-dichlorobenzyl)-1H-pyrrole-2-carboxylic acid”, it’s difficult to say exactly how it interacts with its targets. Dichlorobenzyl alcohol, a related compound, is known to have antibacterial, antiviral, and local anesthetic properties .

Biochemical pathways

Compounds with similar structures may affect various biochemical pathways, including those involved in bacterial and viral replication .

Pharmacokinetics

Dichlorobenzyl alcohol is released almost immediately from its formulation and reaches peak concentration after 3-4 minutes .

Result of action

Without specific studies, it’s difficult to say what the molecular and cellular effects of “1-(3,5-dichlorobenzyl)-1H-pyrrole-2-carboxylic acid” might be. Similar compounds have been found to have antiseptic properties, suggesting they may kill or inhibit the growth of bacteria and viruses .

Propiedades

IUPAC Name |

1-[(3,5-dichlorophenyl)methyl]pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO2/c13-9-4-8(5-10(14)6-9)7-15-3-1-2-11(15)12(16)17/h1-6H,7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXKQLDITQCQIKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C(=O)O)CC2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.